molecular formula C16H14FNO5 B2749493 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-55-1

4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No. B2749493
CAS RN: 522624-55-1
M. Wt: 319.288
InChI Key: QUMXLXDQFRJONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid” is a chemical compound with the CAS Number: 522624-55-1 . It has a molecular weight of 319.29 . The compound is a powder at room temperature . Its IUPAC name is 4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14FNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 319.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Advanced Material Development

Enhanced Conductivity of Organic Solar Cells : A study demonstrated the application of halobenzoic acids, including 4-fluorobenzoic acid, to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modification led to high-efficiency ITO-free organic solar cells, showcasing the potential of 4-fluorobenzoic acid derivatives in advanced material applications (Tan et al., 2016).

Pharmaceutical and Biological Applications

Hypoglycemic Activity : Research on N-substituted carbamoylbenzoic acids related to 4-fluorobenzoic acid derivatives revealed their potential in displaying hypoglycemic activity. These findings indicate the therapeutic potential of these compounds in diabetes treatment (Rufer & Losert, 1979).

Cholinesterase Inhibitors : A study on the synthesis of novel cholinesterase inhibitors included derivatives of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, showing potential in treating diseases related to cholinesterase activity, such as Alzheimer's (Kos et al., 2021).

Chemical Synthesis and Mechanistic Studies

Oxidative Coupling for Heterocyclic Compounds : The oxidative coupling of benzoic acids with alkynes, facilitated by a rhodium/copper catalyst system, produced 8-substituted isocoumarin derivatives. This method highlights the role of fluorinated benzoic acids in synthesizing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Shimizu et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources. Its potential applications in scientific research, drug development, material synthesis, and biological studies are mentioned, but without specific details.

properties

IUPAC Name

4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXLXDQFRJONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

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